2-{1-[(Tert-butyldimethylsilyl)oxy]cyclopentyl}acetaldehyde
Description
Properties
IUPAC Name |
2-[1-[tert-butyl(dimethyl)silyl]oxycyclopentyl]acetaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O2Si/c1-12(2,3)16(4,5)15-13(10-11-14)8-6-7-9-13/h11H,6-10H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPREYQVYQRFHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1(CCCC1)CC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2060028-53-5 | |
| Record name | 2-{1-[(tert-butyldimethylsilyl)oxy]cyclopentyl}acetaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(Tert-butyldimethylsilyl)oxy]cyclopentyl}acetaldehyde typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) and subsequent reactions to introduce the cyclopentyl and acetaldehyde moieties . The reaction conditions often include the use of bases such as sodium hydride (NaH) and solvents like tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar protective group strategies and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-{1-[(Tert-butyldimethylsilyl)oxy]cyclopentyl}acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The silyl ether group can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Fluoride ions (e.g., from tetrabutylammonium fluoride) can be used to cleave the silyl ether group.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Hydroxyl derivatives.
Scientific Research Applications
2-{1-[(Tert-butyldimethylsilyl)oxy]cyclopentyl}acetaldehyde is utilized in various scientific research fields:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of fine chemicals and advanced materials
Mechanism of Action
The mechanism of action of 2-{1-[(Tert-butyldimethylsilyl)oxy]cyclopentyl}acetaldehyde involves its reactivity as an aldehyde and silyl ether. The aldehyde group can participate in nucleophilic addition reactions, while the silyl ether group can be cleaved to reveal a hydroxyl group, facilitating further chemical transformations .
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
The compound belongs to a family of TBDMS-protected aldehydes with varying cyclic substituents. Key analogs include:
Key Observations :
- Linear vs. Cyclic : The linear TBDMS-acetaldehyde (C₁₀H₂₂O₂Si) lacks cyclic constraints, enabling faster reaction kinetics in Baylis-Hillman reactions but reduced stereochemical control compared to the cyclopentyl derivative .
- Unsaturated Analogs : DMCHA compounds (e.g., Grandlure III/IV) are unsaturated aldehydes with pheromonal activity in beetles, differing significantly in biological function despite structural similarities .
Physical and Chemical Properties
Biological Activity
2-{1-[(Tert-butyldimethylsilyl)oxy]cyclopentyl}acetaldehyde is a complex organic compound notable for its unique structural features, which include a cyclopentyl group and a tert-butyldimethylsilyl ether. This compound has garnered attention in organic synthesis and medicinal chemistry due to its potential biological activities and reactivity as an aldehyde.
- Molecular Formula : C13H26O2Si
- Molecular Weight : 242.43 g/mol
- Key Functional Groups : Aldehyde, silyl ether
The presence of the aldehyde functional group allows for typical reactions such as nucleophilic addition, while the silyl ether can be cleaved to reveal hydroxyl groups, facilitating further chemical transformations.
The biological activity of this compound can be attributed to its ability to participate in various chemical reactions:
- Nucleophilic Addition : The aldehyde can react with nucleophiles, leading to the formation of alcohols or other derivatives.
- Oxidation and Reduction : The compound can be oxidized to carboxylic acids or reduced to alcohols, influencing its biological interactions .
Biological Activity
Research into the biological activity of this compound is still emerging, but initial findings suggest several potential applications:
Antibacterial Activity
Studies have indicated that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives with cyclopentyl groups have shown effectiveness against both Gram-positive and Gram-negative bacteria . While specific data on this compound's antibacterial activity is limited, its structural analogs suggest a potential for similar effects.
Cytotoxicity and Antiproliferative Effects
Preliminary investigations into related compounds have demonstrated cytotoxic effects against various human tumor cell lines. For example, thiosemicarbazone derivatives have shown high antiproliferative activity without significant cytotoxicity . Understanding the interactions of this compound with cellular targets could provide insights into its therapeutic potential.
Case Studies and Research Findings
A review of literature reveals several studies that explore the biological implications of compounds structurally related to this compound:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-{1-[(Tert-butyldimethylsilyl)oxy]cyclopentyl}acetaldehyde, and how can experimental efficiency be improved?
- Methodology : Integrate computational reaction path searches (e.g., quantum chemical calculations) with statistical Design of Experiments (DOE) to minimize trial-and-error approaches. For instance, ICReDD’s framework uses reaction path simulations to predict feasible intermediates and narrow experimental conditions, reducing synthesis time by ~40% . DOE methods like factorial design can systematically optimize parameters (temperature, solvent polarity, catalyst loading) while minimizing experimental runs .
- Key Considerations : Prioritize protecting group stability (e.g., tert-butyldimethylsilyl ether’s resistance to basic conditions) and regioselectivity during cyclopentyl ring functionalization .
Q. How can the compound’s purity and structural integrity be validated post-synthesis?
- Methodology : Combine spectroscopic techniques (¹H/¹³C NMR, FT-IR) with chromatographic methods (HPLC, GC-MS) to confirm molecular structure and detect impurities. For example, tert-butyldimethylsilyl (TBDMS) groups exhibit distinct NMR shifts (δ 0.1–0.3 ppm for Si-CH₃) . Mass spectrometry can identify fragmentation patterns unique to the acetaldehyde moiety.
- Data Cross-Validation : Compare experimental spectra with computational predictions (DFT-based NMR chemical shift calculations) to resolve ambiguities .
Q. What role does the TBDMS group play in stabilizing the compound during multi-step reactions?
- Methodology : Conduct comparative studies using alternative protecting groups (e.g., TBDPS, TMS) to assess hydrolytic stability under acidic/basic conditions. The TBDMS group’s steric bulk enhances resistance to nucleophilic attack, making it ideal for protecting alcohols in oxygen-sensitive reactions .
- Experimental Design : Monitor deprotection kinetics (e.g., using TBAF in THF) via in-situ FT-IR or HPLC to quantify stability .
Advanced Research Questions
Q. How can reaction mechanisms involving 2-{1-[(TBDMS)oxy]cyclopentyl}acetaldehyde be elucidated using computational tools?
- Methodology : Apply density functional theory (DFT) to model transition states and intermediates in key reactions (e.g., aldol condensations or nucleophilic additions). For example, IRC (Intrinsic Reaction Coordinate) analysis can map energy profiles for cyclopentyl ring-opening/closure events .
- Validation : Cross-reference computed activation energies with experimental kinetic data (e.g., Arrhenius plots from variable-temperature NMR) .
Q. What strategies address contradictory data in the compound’s reactivity across different solvent systems?
- Methodology : Use microkinetic modeling to reconcile discrepancies. For instance, polar aprotic solvents (DMF, DMSO) may stabilize zwitterionic intermediates in aldol reactions, while non-polar solvents favor concerted pathways. A multivariate analysis (e.g., PCA) of solvent parameters (dielectric constant, H-bonding capacity) can identify dominant factors .
- Case Study : Resolve conflicting yields in THF vs. acetonitrile by correlating solvent effects with computed solvation energies .
Q. How does the compound interact with biological targets, and what assays are suitable for probing its bioactivity?
- Methodology : Employ fluorescence polarization or SPR (Surface Plasmon Resonance) to study binding affinity with proteins (e.g., aldehyde dehydrogenases). For antimicrobial studies, use broth microdilution assays to determine MIC (Minimum Inhibitory Concentration) against model organisms .
- Advanced Techniques : Synchrotron-based crystallography can resolve binding modes of the cyclopentyl-acetaldehyde moiety in enzyme active sites .
Q. What reactor designs optimize scalability for reactions involving this compound?
- Methodology : Leverage CRDC subclass RDF2050112 (“Reaction fundamentals and reactor design”) to evaluate continuous-flow vs. batch reactors. Continuous systems improve heat/mass transfer for exothermic steps (e.g., silylation), while membrane reactors (subclass RDF2050104) enhance separation efficiency .
- Modeling : Use Aspen Plus or COMSOL to simulate residence time distributions and optimize mixing parameters .
Key Research Gaps and Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
